molecular formula C12H9N3 B177478 4-(Phenylethynyl)pyrimidin-2-amine CAS No. 125437-11-8

4-(Phenylethynyl)pyrimidin-2-amine

Cat. No.: B177478
CAS No.: 125437-11-8
M. Wt: 195.22 g/mol
InChI Key: KDDLLSWPVURFDD-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethynyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDLLSWPVURFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Phenylethynyl Pyrimidin 2 Amine

Foundational Synthetic Approaches to Pyrimidin-2-amine Derivatives

The synthesis of the pyrimidin-2-amine scaffold is a cornerstone of many synthetic routes targeting 4-(phenylethynyl)pyrimidin-2-amine. Two principal strategies dominate this initial phase: cyclocondensation reactions to build the pyrimidine (B1678525) ring and nucleophilic aromatic substitution to install the amine functionality.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions represent a classical and versatile method for constructing the pyrimidine ring system. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine-containing reagent. researchgate.netbohrium.com For instance, the reaction of a chalcone-based intermediate with guanidine (B92328) hydrochloride in the presence of a base like sodium methoxide (B1231860) can yield 4,6-disubstituted pyrimidin-2-amine derivatives. researchgate.net

Another common approach involves the reaction of β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate, with guanidines. researchgate.net These reactions are often carried out under reflux conditions for several hours. researchgate.net More complex pyrimidine-fused heterocyclic systems can also be synthesized through multi-component cyclocondensation reactions. For example, a three-component reaction of 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal can produce triazolo[1,5-a]pyrimidine scaffolds. nih.gov

ReactantsReagents/ConditionsProduct Type
Chalcone-based intermediates, Guanidine hydrochlorideSodium methoxide4,6-disubstituted pyrimidin-2-amine derivatives researchgate.net
β-Dicarbonyl compounds, GuanidinesRefluxPyrimidin-2-amine derivatives researchgate.net
3-Aminotriazole, Aldehydes, Ketene N,S-acetalTrichloroacetic acidTriazolo[1,5-a]pyrimidine scaffolds nih.gov
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Vilsmeier reagent50°C6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde semanticscholar.org

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

An alternative and widely used strategy involves the nucleophilic aromatic substitution (SNA_r) on a pre-existing halogenated pyrimidine ring. researchgate.net This method is particularly useful for introducing the 2-amino group. The reaction involves treating a 2-halopyrimidine with an amine nucleophile. youtube.com The reactivity of the halogen leaving group often follows the order F > Cl > Br > I, which is characteristic of S_NAr reactions on activated aryl systems. researchgate.net

For example, 2-chloro-4,6-dimethylpyrimidine (B132427) can react with various substituted anilines under microwave conditions to yield a series of 2-anilinopyrimidines. researchgate.net The presence of electron-withdrawing groups on the pyrimidine ring can activate it towards nucleophilic attack. chemistrysteps.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This approach offers a direct way to install the desired amino functionality at the C2 position.

SubstrateNucleophileConditionsProduct
2-ChloropyrimidineAmineHeat2-Aminopyrimidine (B69317) derivative youtube.com
2-Chloro-4,6-dimethylpyrimidineSubstituted anilinesMicrowave2-Anilinopyrimidine derivatives researchgate.net
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, Room TemperatureN,N-Dimethyl-2,4-dinitroaniline libretexts.org

Introduction of the Phenylethynyl Moiety at the C4 Position

Once the pyrimidin-2-amine core is established, the next critical step is the introduction of the phenylethynyl group at the C4 position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound synthesis, this reaction is used to couple phenylacetylene (B144264) with a 4-halopyrimidin-2-amine derivative. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI, in the presence of a base like triethylamine (B128534) (TEA). wikipedia.orgnih.govorganic-chemistry.org

The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to yield the desired product and regenerate the palladium(0) species. wikipedia.org In some cases, copper-free Sonogashira protocols have been developed. libretexts.org

A specific example is the Sonogashira coupling of a protected 4-chloropyrrolopyrimidine with phenylacetylene, which was used to synthesize a key intermediate in the development of antiparasitic compounds. nih.gov The use of a 7-N-tosyl protected derivative in this case led to improved yields. nih.gov

Pyrimidine SubstrateAlkyneCatalyst SystemBaseProduct
4-Halopyrimidin-2-aminePhenylacetylenePd(0) catalyst, Cu(I) co-catalystAmine base (e.g., TEA)This compound wikipedia.org
7-N-Tosyl-4-chloropyrrolopyrimidinePhenylacetylenePd catalystNot specified7-N-Tosyl-4-(phenylethynyl)pyrrolopyrimidine nih.gov
2,4-Dichloropyrimidine (B19661)(Trimethylsilyl)acetylenePd catalystNot specified2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine google.com

Alternative Alkynylation Strategies for Pyrimidine Scaffolds

While Sonogashira coupling is the most prevalent method, other strategies for alkynylation exist. These can be particularly useful when direct Sonogashira coupling is challenging or when exploring different synthetic pathways. One alternative involves the use of organometallic reagents. However, for pyrimidine scaffolds, direct C-H alkynylation remains a significant challenge, often requiring directing groups to achieve regioselectivity. rsc.org

Another approach could involve the reaction of a pyrimidine derivative with a pre-formed alkynylating agent under different catalytic conditions. However, the Sonogashira reaction and its variations remain the most direct and efficient methods for introducing the phenylethynyl group onto the pyrimidine ring.

Regioselectivity and Stereoselectivity in the Synthesis of this compound and its Analogues

When synthesizing this compound from a dihalogenated pyrimidine precursor, such as 2,4-dichloropyrimidine, regioselectivity becomes a crucial consideration. The relative reactivity of the two halogen atoms determines which position will undergo substitution or coupling first.

In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the selectivity is primarily determined by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. acs.org Generally, the reactivity of halogens follows the order I > Br > Cl. wikipedia.org For dihalopyrimidines with the same halogen, the more electron-deficient position is typically more reactive. libretexts.org

In the case of 2,4-dichloropyrimidine, the chloro group at the 4-position is generally more reactive towards nucleophilic substitution with amines than the 2-position. google.com However, for Sonogashira coupling, good regioselectivity for reaction at the C4 position can be achieved. google.com For instance, the reaction of 2,4-dichloropyrimidine with (trimethylsilyl)acetylene in a Sonogashira reaction yielded the 4-substituted product in high yield. google.com The choice of catalyst and ligands can also influence the regioselectivity of the coupling reaction. rsc.org For example, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, the use of a monodentate ligand favored coupling at the C2 position, while a bidentate ligand switched the preference to the C8 position. rsc.org

Stereoselectivity is generally not a concern in the synthesis of this compound itself, as the alkyne moiety is linear.

DihalopyrimidineReaction TypeSelectivity
2,4-DichloropyrimidineNucleophilic substitution with t-butylamineC4 substitution favored over C2 google.com
2,4-DichloropyrimidineSonogashira coupling with (trimethylsilyl)acetyleneGood regioselectivity for C4 substitution google.com
2,4-DichloropyridinesSuzuki-Miyaura couplingC4-selectivity enhanced with ligand-free Jeffery conditions nih.gov
9-Substituted-6-chloro-2,8-diiodopurinesSonogashira couplingRegioselectivity controlled by catalyst ligand rsc.org

Advanced Synthetic Transformations for Functionalization of the Core Scaffold

The this compound scaffold, once assembled, is not merely a final product but a versatile intermediate amenable to a variety of advanced synthetic transformations. These late-stage functionalization reactions are crucial for diversifying the core structure to explore structure-activity relationships (SAR) in medicinal chemistry and to develop new materials. Key transformations focus on the pyrimidine ring, the exocyclic amino group, and the phenylethynyl moiety, allowing for the generation of a broad array of complex derivatives.

Oxidation of the Alkyne Moiety

The triple bond of the phenylethynyl group is a key site for functionalization. One significant transformation is its oxidation to a 1,2-dicarbonyl derivative. This reaction converts the linear alkyne into a highly reactive diketone, which can serve as a precursor for further heterocyclic synthesis. For instance, pyrimidinylalkynes can be oxidized using potent agents like potassium permanganate (B83412) to yield the corresponding 1,2-diketones. google.com This transformation is a critical step in synthetic pathways that aim to build more complex structures, such as pyrimidinyl-substituted imidazoles, from the alkyne precursor. google.com

Starting MaterialReagentProductTransformation
Pyrimidinylalkyne (Formula II)Potassium permanganate (KMnO₄)1,2-Diketone (Formula I)Oxidation of alkyne to diketone

Intramolecular Cyclization Reactions

The strategic placement of substituents on the pyrimidine ring can facilitate powerful intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. In a notable example, 4-substituted 2-methylthio-5-nitro-6-phenylethynylpyrimidines, synthesized via Sonogashira coupling, undergo a smooth cyclization when heated in the presence of a catalytic amount of pyridine (B92270). researchgate.net This reaction results in the formation of 4-substituted 2-methylthio-6-phenyl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, demonstrating an elegant method for constructing a pyrrolopyrimidine core from a phenylethynylpyrimidine precursor. researchgate.net This type of transformation highlights the utility of the phenylethynyl group in orchestrating complex ring-forming cascades.

Starting MaterialReagents/ConditionsProductTransformation Type
4-Substituted 2-methylthio-5-nitro-6-phenylethynylpyrimidinePyridine, 2-propanol (reflux)4-Substituted 2-methylthio-6-phenyl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxideIntramolecular Cyclization / Rearrangement

Remote C-H Functionalization of the Pyrimidine Ring

Direct functionalization of the pyrimidine C-H bonds represents a highly efficient and atom-economical approach to derivatization, avoiding the need for pre-functionalized substrates. Palladium-catalyzed methods have been developed for the remote C-H functionalization at the C5-position of the N-(alkyl)pyrimidin-2-amine core. rsc.org This strategy allows for the regioselective introduction of aryl and alkenyl groups using readily available aryl halides and alkenes. rsc.org The reaction proceeds through distinct catalytic cycles (Pd(II)/Pd(IV) or Pd(0)/Pd(II)) and provides a straightforward route to novel analogues that would be challenging to access through traditional cross-coupling methods requiring a halogen at the C5 position. rsc.org

Functionalization of the 2-Amino Group

The exocyclic amino group at the C2 position is another prime target for advanced transformations. While simple N-alkylation or N-acylation is common, more complex modifications can dramatically alter the molecule's properties. One advanced strategy involves converting the amino group into a better leaving group to allow for nucleophilic aromatic substitution (SNAr) reactions. For example, in related purine (B94841) systems, the exocyclic amino group can be elaborated into a 1,2,4-triazol-4-yl substituent. acs.org This triazole group then serves as a highly effective leaving group, enabling its displacement by a wide range of nucleophiles to introduce new functionalities at the C2 position. acs.org This approach offers a powerful platform for the late-stage diversification of the aminopyrimidine scaffold.

Scaffold PositionTransformationReagents/MethodResulting Functional Group/Structure
C5-PositionRemote C-H Arylation/OlefinationPd-catalysis with aryl/alkenyl halidesC5-Aryl or C5-Alkenyl pyrimidines
C2-Amino GroupConversion to Leaving Group & SNArElaboration to triazole, then nucleophilic displacementDiverse C2-substituted pyrimidines

These advanced transformations underscore the value of the this compound core as a versatile platform for chemical synthesis. The ability to selectively modify the alkyne, the pyrimidine ring, and the amino group through modern synthetic methods provides chemists with a powerful toolkit for creating novel and complex molecules for various scientific applications.

Structural Modifications and Derivative Synthesis of 4 Phenylethynyl Pyrimidin 2 Amine

Design Principles for Derivative Libraries based on the 4-(Phenylethynyl)pyrimidin-2-amine Scaffold

The design of derivative libraries from the this compound core is guided by established chemical principles and a deep understanding of how subtle structural changes can influence molecular properties and biological interactions. Key strategies involve targeted modifications at three primary locations: the phenylethynyl moiety, the pyrimidine (B1678525) ring, and the 2-amino group.

The terminal phenyl ring of the phenylethynyl group is a prime target for modification to explore its influence on the compound's interaction with biological systems. Research has shown that even minor alterations to this "distal" phenyl ring can dramatically shift the pharmacological profile of the molecule. nih.govnih.gov This has been particularly evident in the development of modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov

Design principles for modifying this moiety often involve:

Positional Isomerism : The placement of substituents on the phenyl ring is critical. A striking example is the "molecular switch" observed where moving a methyl group from the 3-position to the 4-position on the phenyl ring converted a potent mGluR5 full antagonist into an efficacious positive allosteric modulator (PAM). nih.gov

Electronic Effects : Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting binding affinities and intrinsic activity. Substituents like chloro (Cl), trifluoromethyl (CF₃), and cyano (CN) have been explored. nih.govgoogle.com

Steric Bulk : The size of the substituent can influence how the molecule fits into a binding pocket. Studies have shown that smaller groups, such as methyl or chloro, in certain positions can lead to higher potency, while larger groups like phenyl can diminish activity. nih.gov

The following table summarizes the impact of substitutions on the distal phenyl ring of a 5-(phenylethynyl)pyrimidine (B1621677) scaffold, demonstrating the profound pharmacological shifts that can be achieved.

Compound Substitution on Phenyl Ring Pharmacological Activity (mGluR5) Potency
12a 3-MethylFull AntagonistIC₅₀ = 7.5 nM nih.gov
12b 3-ChloroFull AntagonistIC₅₀ = 33.8 nM nih.gov
12c 3-TrifluoromethylFull AntagonistIC₅₀ = 454 nM nih.gov
12f 3-PhenylFull AntagonistIC₅₀ = 7.8 µM nih.gov
10 4-MethylPositive Allosteric Modulator (PAM)EC₅₀ = 3.3 µM nih.gov
12g 2,5-DimethylPartial AntagonistIC₅₀ = 11.2 µM nih.gov

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, a property that is widely exploited for its functionalization. nih.gov The design of derivatives often starts with precursors like 2,4-dichloropyrimidine (B19661), where the chlorine atoms can be sequentially replaced. google.com

Key design considerations for the pyrimidine ring include:

Regioselectivity : The reactivity of different positions on the pyrimidine ring varies. In 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more reactive towards nucleophilic substitution by amines than the chlorine at the C2 position. google.com This differential reactivity allows for controlled, stepwise synthesis.

Scaffold Hopping : Moving the phenylethynyl group to other positions on the pyrimidine ring, such as from C4 to C5, creates regioisomers with potentially distinct biological activities. nih.gov For instance, a 2-(aminomethyl)-5-(phenylethynyl)pyrimidine derivative was found to act as a PAM, overriding antagonist effects from substitutions on the phenyl ring. nih.gov

Introduction of Directing Groups : The pyrimidine core can serve as a strong directing group for C-H functionalization reactions, enabling the introduction of substituents at otherwise inaccessible positions. This strategy can be followed by skeletal remodeling of the ring itself. escholarship.org

The 2-amino group is a key hydrogen bond donor and a site for introducing a wide range of substituents to modulate properties like solubility, cell permeability, and target engagement. However, the electron-deficient nature of the pyrimidine ring can make electrophilic substitution at the attached amino group challenging. mdpi.com

Strategies for modifying the amine group include:

N-Alkylation and N-Arylation : The primary amine can be converted to secondary or tertiary amines. Buchwald-Hartwig amination is a common method for N-arylation, using palladium catalysts to couple the amine with aryl halides. mdpi.com Exhaustive alkylation, typically with methyl iodide, can convert the amine into a quaternary ammonium (B1175870) salt, which can be used in subsequent elimination reactions. libretexts.org

Amide Formation : The amine can be acylated to form amides, introducing new points of interaction and altering the electronic character of the substituent.

Incorporation into Heterocycles : The amino group can be used as a handle to construct larger heterocyclic systems fused to or substituted on the pyrimidine ring.

Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives of this compound often requires more sophisticated strategies than simple one-step substitutions. These methods focus on building molecular complexity efficiently and accessing novel chemical space.

Post-synthetic functionalization refers to the chemical modification of a pre-formed molecular scaffold. This approach is highly valuable as it allows for the late-stage diversification of a common intermediate, enabling the rapid generation of a library of analogs. For the phenylethynyl-pyrimidine core, this often involves reactions that are tolerant of the existing functional groups.

A common sequence involves:

Halogenation : Introduction of a halogen atom (e.g., iodine or bromine) onto the pyrimidine or a fused ring system. For example, N-iodosuccinimide can be used to iodinate a pyrrolopyrimidine core. acs.org

Cross-Coupling Reactions : The installed halogen serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Sonogashira Coupling : To introduce or modify alkynyl substituents. acs.org

Suzuki Coupling : To introduce aryl or heteroaryl groups by reacting with boronic acids. nih.govmdpi.com

Buchwald-Hartwig Amination : To form C-N bonds. mdpi.com

This strategy allows for the modular assembly of complex molecules from simpler, readily available building blocks.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate complex and diverse molecular structures from simple precursors. researchgate.netscielo.org.mx

While direct MCR synthesis of the this compound core is less common, related structures and derivatives can be assembled using this approach. For example:

Biginelli-type Reactions : The Biginelli reaction and its variations can be used to construct the pyrimidine ring itself from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. By using a phenylethynyl-substituted aldehyde, a core related to the target scaffold can be generated in one step.

One-Pot Cyclocondensations : The synthesis of fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, can be achieved through one-pot, multi-component sequences. scielo.org.mxrsc.org These reactions often involve the initial formation of an intermediate which then undergoes an intramolecular cyclization, sometimes with subsequent functionalization in the same pot. rsc.org This approach is highly valued for its "pot-economy," reducing the need for intermediate purification steps and minimizing waste. rsc.org

Structure-Activity/Property Relationship (SAR/SPR) Studies on Phenylethynyl-Pyrimidine Derivatives

The exploration of structure-activity relationship (SAR) and structure-property relationship (SPR) for phenylethynyl-pyrimidine derivatives is crucial for optimizing their potential in various applications, from medicinal chemistry to materials science. By systematically altering substituents on the pyrimidine and phenylethynyl moieties, researchers can fine-tune the electronic, photophysical, and biological properties of these compounds.

Influence of Substituents on Electronic Properties and Molecular Interactions

The electronic characteristics of phenylethynyl-pyrimidine derivatives are highly sensitive to the nature and position of substituents. The pyrimidine ring, being a π-deficient heterocycle, acts as an electron-withdrawing component. researchgate.net When combined with an electron-donating group through the π-conjugated phenylethynyl linker, a "push-pull" system is established, leading to significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. researchgate.net

The nature of the substituent on the aryl rings can profoundly impact the electronic and optical properties. acs.orgresearchgate.net For instance, in a series of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, which share a similar conjugated system, the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) versus electron-withdrawing groups like fluoro (-F) or chloro (-Cl) on the 2-aryl ring alters the absorption and emission spectra. researchgate.net Generally, substituents that increase the electron-donating ability of the aryl groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). kyushu-u.ac.jp This tuning of the HOMO-LUMO gap directly affects the absorption and emission wavelengths. acs.orgkyushu-u.ac.jp

In a study of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, derivatives with electron-donating groups (EDG) and electron-withdrawing groups (EWG) attached to the alkynes were evaluated, demonstrating that these modifications influence the redox properties and absorption bands. researchgate.net Similarly, studies on 2,3-diaryl-6-(phenylethynyl)quinazolines revealed that variations in substituents on the heterocyclic framework influence absorption maxima, emission wavelengths, and Stokes shifts. semanticscholar.org For example, derivatives with a 4-fluorophenyl group showed increased absorption intensity and a slight red shift compared to those with unsubstituted phenyl groups. semanticscholar.org

Molecular interactions also play a vital role in the solid-state arrangement and properties of these derivatives. Crystal structure analyses have shown that intermolecular forces such as N–H···N hydrogen bonds, C–H···π interactions, and π–π stacking are crucial for stabilizing the crystal lattice of pyrimidine derivatives. researchgate.net These non-covalent interactions dictate the molecular packing, which can, in turn, influence the bulk material properties.

Derivative ClassSubstituent (Position)Observed Effect on Electronic/Optical PropertiesReference
2,6,8-Triaryl-4-(phenylethynyl)quinazolines4-Methoxyphenyl (Strong EDG) at C2Blue-shifted absorption wavelength compared to unsubstituted phenyl. Reduced emission intensity at higher wavelengths. researchgate.net
2,6,8-Triaryl-4-(phenylethynyl)quinazolines4-Fluorophenyl (Moderate EDG) at C2Blue-shifted absorption wavelength compared to unsubstituted phenyl. researchgate.net
2,6,8-Triaryl-4-(phenylethynyl)quinazolines4-Chlorophenyl (Strong EWG) at C2Leads to a significant red shift in emission wavelength. researchgate.net
9,10-Disubstituted Anthracenes (with phenylethynyl)Diphenylamino (Strong EDG)Exhibits strong solvatofluorochromism, indicating a charge-transfer (CT) excited state. kyushu-u.ac.jp
2,3-Diaryl-6-(phenylethynyl)quinazolines4-Fluorophenyl at C2Increased intensity of absorption maxima and slight red shift compared to phenyl-substituted derivative. semanticscholar.org

Conformational Analysis and Torsional Angles in Derivatives

The three-dimensional conformation of phenylethynyl-pyrimidine derivatives is a critical determinant of their properties. The rotation around single bonds within the molecular framework gives rise to different conformers, and the preferred conformation is often a balance between conjugative effects, which favor planarity, and steric hindrance, which can force parts of the molecule out of plane. The key parameters in this analysis are the torsional or dihedral angles, which describe the rotation around a specific bond. proteinstructures.com

In donor-acceptor systems, the torsion angle of the substituent group can govern the emissive properties. For example, in a study of biphenyl-pyrimidine systems, the torsion angle of a terminal N,N-disubstituted amino group was found to be crucial. dntb.gov.ua A derivative with an N,N-dimethylamine group experienced fluorescence quenching in polar solvents because it could adopt a twisted geometry in the excited state, which favors non-radiative decay. In contrast, a derivative with a bulkier N,N-diphenylamine group was sterically hindered from forming this twisted structure, thereby maintaining its fluorescence. dntb.gov.ua

Similarly, in a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, torsional angles between the quinoline (B57606) and the C2-aryl moiety were found to be significant. researchgate.net The degree of twisting affects the extent of π-conjugation between the aromatic systems. A more planar conformation allows for greater electronic communication, which can influence properties like liquid crystallinity and fluorescence. researchgate.net X-ray crystallography is a primary tool for determining these solid-state conformations. For instance, the crystal structure of 3-(p-tolyl)isoxazolo[4,3-b]pyridine revealed that due to steric reasons, the heterocycle and the tolyl substituent are non-coplanar, with a measured O2-C3-C8-C9 torsion angle of 48.4(2)°. mdpi.com This demonstrates how substituents can induce significant deviations from planarity.

Compound/Derivative ClassKey Torsional Angle/Conformational FeatureObservation/ImpactReference
4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidineTorsion of the N,N-dimethylamino groupAdopts a twisted geometry in the excited state in polar solvents, leading to fluorescence quenching. dntb.gov.ua
4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidineTorsion of the N,N-diphenylamino groupSteric hindrance from phenyl groups prevents twisting, making non-radiative decay less favorable and preserving emission. dntb.gov.ua
2-Aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolinesAngle between quinoline and C2-aryl moietySignificant in affecting the hysteresis observed during the crystallization process and influencing mesophase behavior. researchgate.net
3-(p-Tolyl)isoxazolo[4,3-b]pyridineO2-C3-C8-C9 torsion angleMeasured at 48.4(2)°, indicating a non-coplanar arrangement due to steric hindrance. mdpi.com
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamidesAngle between pyrimidine and benzene (B151609) ringsMolecules adopt a folded conformation, with the pyrimidine ring inclined to the benzene ring by 56.18° to 67.84°. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques in Research of 4 Phenylethynyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(phenylethynyl)pyrimidin-2-amine and its analogues. weebly.comjchps.com Both ¹H and ¹³C NMR are routinely employed to confirm the constitution and purity of synthesized compounds.

In the ¹H NMR spectrum of a related compound, 2-(phenylethynyl)pyrimidine, the pyrimidine (B1678525) protons typically appear as distinct signals. For instance, the H-2 proton resonates as a singlet, while the H-4 and H-6 protons often appear as a doublet. The protons of the phenyl ring and the ethynyl (B1212043) group also show characteristic chemical shifts and coupling patterns, allowing for complete assignment of the proton environment. rsc.org For example, in the ¹H NMR spectrum of 2-(phenylethynyl)pyrimidine in CDCl₃, the pyrimidine protons were observed at δ 8.77 (s, 2H) and 7.26 (s, 1H), while the phenyl protons appeared at δ 7.68 (s, 2H) and 7.39 (s, 3H). rsc.org

Quantitative structure-chemical shift relationship (QSPR) models have been developed for substituted phenylpyrimidine derivatives to understand the influence of substituents on the NMR chemical shifts. researchgate.net These studies indicate that the electronic effects of substituents on both the phenyl and pyrimidine rings significantly impact the chemical shifts of the pyrimidine protons (H4, H6) and carbons (C2, C4, C6, C5). researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing through-bond and through-space correlations, further solidifying the structural assignment, especially in more complex derivatives. weebly.comnih.gov

Table 1: Representative ¹H NMR Data for a Related Pyrimidine Derivative

CompoundSolventChemical Shift (δ) ppm and Multiplicity
2-(phenylethynyl)pyrimidineCDCl₃8.77 (s, 2H), 7.68 (s, 2H), 7.39 (s, 3H), 7.26 (s, 1H) rsc.org

This table presents data for a closely related compound to illustrate typical chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. edinst.com These methods provide a molecular fingerprint, allowing for the identification of key functional groups and insights into the molecule's bonding and symmetry.

The IR spectrum of compounds containing a pyrimidine ring will exhibit characteristic stretching and bending vibrations. scifiniti.com The C-N stretching vibrations within the pyrimidine ring and the C-H stretching and bending modes are typically observable. The amine (NH₂) group in this compound will show characteristic N-H stretching vibrations, usually in the range of 3300-3500 cm⁻¹. nepjol.info

A crucial vibrational mode for this compound is the C≡C triple bond of the ethynyl linker. This stretching vibration typically appears in the region of 2100-2260 cm⁻¹ in the IR and Raman spectra. The intensity of this band in the Raman spectrum is often strong due to the change in polarizability during the vibration. edinst.com The phenyl group will also display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a detailed potential energy distribution (PED) analysis. nepjol.info This allows for the precise assignment of observed vibrational bands to specific molecular motions.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 nepjol.info
Alkyne (C≡C)Stretching2100 - 2260
Aromatic (C=C)Stretching1450 - 1600 researchgate.net
Aromatic (C-H)Stretching> 3000 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. nih.gov

The mass spectrum of an organic molecule typically shows a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. whitman.edu For compounds containing nitrogen, the nitrogen rule can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. msu.eduarizona.edu As this compound (C₁₂H₉N₃) has three nitrogen atoms, it is expected to have an odd molecular weight.

In addition to the molecular ion, the mass spectrum displays a series of fragment ions, which are formed by the cleavage of specific bonds within the molecule upon ionization. whitman.edu The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of small neutral molecules like HCN or the cleavage of the phenylethynyl group. The stability of the aromatic pyrimidine and phenyl rings often results in strong signals corresponding to these fragments. arizona.edu

UV-Visible Absorption Spectroscopy and Photophysical Properties

The photophysical properties of this compound and its derivatives are of significant interest due to their potential in applications such as organic light-emitting diodes (OLEDs) and two-photon absorption materials. nih.gov

The UV-visible absorption spectrum of this compound is characterized by absorption bands corresponding to π→π* electronic transitions within the conjugated system. researchgate.net The pyrimidine ring acts as an electron-withdrawing group, while the amino group and the phenylethynyl moiety can act as electron-donating or π-conjugating components, leading to intramolecular charge transfer (ICT) character in the electronic transitions. nih.gov

The position and intensity of the absorption maxima are sensitive to the solvent polarity. researchgate.net In polar solvents, a bathochromic (red) shift of the absorption and emission bands is often observed, which is characteristic of ICT chromophores. nih.gov For instance, studies on similar push-pull pyrimidine systems have shown significant solvatochromic shifts in their emission spectra, indicating a more polar excited state compared to the ground state. researchgate.net The absorption spectra of related 2,4-bis(arylethynyl) derivatives show broad bands in the UV region, which are influenced by the electronic nature of substituents on the aryl rings. semanticscholar.org

Table 3: Representative Photophysical Data for a Related Pyrimidine Derivative

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Tetrahydroacridine derivative 4gDichloromethane~321, ~380~420~24000.20 semanticscholar.org

This table presents data for a related compound to illustrate typical photophysical properties.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-correlated single-photon counting (TCSPC), are employed to investigate the ultrafast dynamics and decay pathways of the excited states of pyrimidine-based chromophores. rsc.orgresearchgate.net Upon photoexcitation, these molecules can undergo various processes, including vibrational relaxation, intersystem crossing to a triplet state, and fluorescence emission from the singlet excited state. msu.edu

In push-pull pyrimidine systems, the excited-state dynamics are often governed by the formation of an initially excited Franck-Condon state, which can then relax to a more stable, charge-transfer state through solvent and structural reorganization. rsc.orgrsc.org The lifetimes of these excited states are crucial for determining the efficiency of photophysical processes like fluorescence. For example, studies on pyrimidine chromophores have revealed fluorescence lifetimes in the nanosecond range. rsc.org The dynamics can be complex, with evidence for multiple emissive states, such as a Franck-Condon charge transfer (FC-CT) state and a relaxed charge transfer (R-CT) state. rsc.orgresearchgate.net

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly desirable for applications in 3D microfabrication, optical data storage, and bioimaging. nih.govnih.gov

Pyrimidine derivatives, particularly those with a push-pull electronic structure, have been shown to exhibit significant 2PA cross-sections (δ₂). The 2PA properties are strongly dependent on the molecular architecture, including the nature of the donor and acceptor groups and the length and type of the conjugated bridge. researchgate.net For instance, increasing the number of donor-substituted branches on a pyrimidine core has been shown to enhance the 2PA cross-section. researchgate.netnih.gov Theoretical calculations can aid in the design of new pyrimidine-based chromophores with optimized 2PA properties. researchgate.net The 2PA cross-sections of some pyrimidine derivatives have been measured to be in the range of several hundred to over a thousand Goeppert-Mayer (GM) units. researchgate.netrsc.org

No Publicly Available Crystal Structure Data for this compound

Despite a comprehensive search of scientific literature and crystallographic databases, a definitive X-ray crystal structure for the chemical compound this compound has not been found in the public domain.

As a result, a detailed analysis of its solid-state structure, including specific crystallographic data such as unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound under its chemical name, formula (C12H9N3), or known identifiers.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial insights into molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding a compound's chemical and physical properties.

Therefore, the requested article section on the spectroscopic characterization and advanced analytical techniques, specifically focusing on X-ray crystallography for the solid-state structural determination of this compound, cannot be generated with the required detailed research findings and data tables.

Computational and Theoretical Chemistry Studies of 4 Phenylethynyl Pyrimidin 2 Amine Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net For a molecule like 4-(phenylethynyl)pyrimidin-2-amine, with its conjugated system of aromatic rings and a triple bond, these calculations provide crucial data on its stability, reactivity, and spectroscopic characteristics. nih.govontosight.ai Methods like B3LYP are popular density functionals, often paired with basis sets such as 6-31G** or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netnih.gov

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For systems analogous to this compound, DFT calculations show that the HOMO is typically distributed across the electron-rich regions, such as the amino group and the pyrimidine (B1678525) ring, while the LUMO is often located over the conjugated phenylethynyl system. researchgate.netdergipark.org.tr A small HOMO-LUMO energy gap suggests that the molecule is more chemically reactive, as it requires less energy to excite an electron from the ground state. nih.gov This intramolecular charge transfer from the HOMO to the LUMO is a key aspect of its electronic behavior. dergipark.org.tr

Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine-based Compounds Calculated via DFT.
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Pyrazolo[3,4-d]pyrimidine derivative-6.45-1.684.77B3LYP/6-31G nih.gov
Pyrazolo[3,4-d]pyrimidine derivative-8.91-0.018.90HF/6-31G nih.gov
Substituted 2-aminopyrimidine (B69317)-6.21-2.034.18DFT/B3LYP dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.govacs.org

In this compound, MEP analysis would likely show a strong negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. nih.govnsf.gov Conversely, the hydrogen atoms of the amino group and the phenyl ring would exhibit a positive potential (blue), making them potential hydrogen bond donor sites. researchgate.net The phenylethynyl portion, being a conjugated π-system, would present a region of intermediate potential, capable of participating in π–π stacking interactions. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov DFT methods are widely used to compute theoretical vibrational frequencies (FT-IR), as well as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govwu.ac.th

For this compound, theoretical calculations would predict characteristic vibrational modes, such as the N-H stretching of the amine group, C≡C stretching of the ethynyl (B1212043) linker, and various C-C and C-N stretching modes within the aromatic rings. nih.gov Similarly, predicted ¹H and ¹³C NMR spectra can help assign the signals observed in experimental spectra, confirming the molecular structure. nih.govresearchgate.net For example, the chemical shifts of the pyrimidine ring carbons and protons can be precisely calculated. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to study processes like conformational changes and ligand-receptor binding. nih.gov

Conformational analysis examines the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. scribd.com For this compound, rotation can occur around the single bond connecting the phenyl group to the ethynyl moiety and the bond linking the phenylethynyl group to the pyrimidine ring. These rotations define the molecule's conformational landscape. ldrout.in Computational methods can calculate the potential energy associated with these rotations to identify the most stable, low-energy conformers. ethz.ch MD simulations can then show how the molecule explores these different conformations at a given temperature and how its flexibility might influence its ability to bind to a biological target. acs.orgnih.gov

Mechanistic Insights from Computational Modeling of Reactivity Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states, intermediates, and calculating activation energies. dntb.gov.ua This allows for a detailed understanding of reaction pathways. For molecules like this compound, this could involve modeling its synthesis or its metabolic transformations.

Studies on related structures, such as 4-(phenylethynyl)benzaldehydes, have shown that the electronic properties of the diphenylacetylene (B1204595) system significantly influence reactivity. researchgate.net The extended π-conjugation can dampen the electronic effects of substituents compared to simpler benzene (B151609) systems. researchgate.net Applying this to this compound, computational models could predict how the phenylethynyl group modulates the reactivity of the 2-amino-pyrimidine core in reactions like nucleophilic aromatic substitution or electrophilic attack.

In Silico Approaches for Predicting Molecular Interactions and Binding Affinities

In silico techniques, especially molecular docking, are central to modern drug discovery and are used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. rjeid.com These methods place the ligand into the binding site of a protein and use a scoring function to estimate the binding affinity, often reported as a docking score in kcal/mol or as a binding energy (ΔG). mdpi.combiorxiv.org

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are common targets in cancer therapy. nih.gov Docking studies of similar pyrimidine-based inhibitors reveal key interactions that stabilize the ligand-protein complex. nih.govresearchgate.net These often include:

Hydrogen Bonds: The amino group and pyrimidine nitrogens frequently act as hydrogen bond donors and acceptors, respectively, forming critical interactions with backbone atoms of the protein's hinge region. mdpi.com

Hydrophobic Interactions: The phenyl ring typically occupies a hydrophobic pocket within the binding site. rjeid.com

π-π Stacking: The aromatic systems of the ligand can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site. acs.org

These computational predictions of binding modes and affinities help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov

Table 2: Representative In Silico Docking Results for Pyrimidine-based Kinase Inhibitors.
Compound ClassProtein TargetDocking Score (kcal/mol)Key Interactions Noted
4-Phenylthiazol-2-amine derivativeEstrogen Receptor-α (ER-α)-8.911Hydrophobic pocket interactions rjeid.com
Pyrazolo[3,4-d]pyrimidin-4-amine derivativeSrc KinaseNot specified (IC50 = 0.0009 µM)Inhibition of Src and MAPK signaling nih.gov
4-substituted N-phenylpyrimidin-2-amineCDK2Not specifiedSteric and electrostatic field interactions nih.gov
Aldehyde Phenylamino-PyrimidineABL KinaseNot specifiedBinding as ABL kinase inhibitors mdpi.com

Advanced Research Applications of the 4 Phenylethynyl Pyrimidin 2 Amine Scaffold in Diverse Fields

Applications in Chemical Biology and Probe Development

In chemical biology, the 4-(phenylethynyl)pyrimidin-2-amine core and its analogues have been instrumental in creating highly specific molecular probes. These tools are essential for dissecting complex biological processes, from intracellular signaling to the mechanisms of infectious diseases.

Design of Kinase Inhibitors as Chemical Probes

The pyrimidine (B1678525) ring is a well-established pharmacophore in kinase inhibitor design, and its combination with a phenylethynyl substituent has led to the development of potent and selective inhibitors for dissecting kinase signaling pathways. Analogues based on the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine structure have emerged as powerful multi-kinase inhibitors. antibiotics-chemotherapy.ruvulcanchem.com These compounds serve as chemical probes to investigate complex diseases such as triple-negative breast cancer (TNBC). antibiotics-chemotherapy.ru

One notable derivative, compound 1j , was identified through structure-activity relationship (SAR) studies as a highly potent inhibitor of Src kinase. vulcanchem.com Further profiling revealed it to be a multi-kinase inhibitor, also targeting kinases in the MAPK signal transduction pathway, including B-RAF and C-RAF. antibiotics-chemotherapy.ruvulcanchem.com In preclinical models of TNBC, this compound effectively suppressed tumor growth, demonstrating its utility as a probe to study cancer biology and as a potential therapeutic lead. antibiotics-chemotherapy.ruvulcanchem.com

Another key application is in the field of chemogenetics, where inhibitors are designed to target specifically engineered kinases. acs.orgnih.gov A potent inhibitor, 1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was developed for a rationally engineered Hog1 serine/threonine kinase. acs.orgnih.gov This highly selective, cell-permeable tool has been crucial for studying the cellular functions of Hog1 in real-time, allowing researchers to investigate its role in stress-induced cell cycle arrest and gene expression. acs.orgnih.gov

Table 1: Examples of Kinase Inhibitors Based on the Phenylethynyl-Pyrimidine Scaffold
CompoundTarget Kinase(s)Application / SignificanceSource(s)
N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)Src, KDR, MAPK pathway kinasesPotent anti-TNBC activity in vitro and in vivo; promising drug candidate. antibiotics-chemotherapy.ru
Compound 1j (unspecified structure)Src, B-RAF, C-RAFProbe for studying Src and MAPK signaling in TNBC; induced apoptosis in tumor tissues. vulcanchem.com
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineEngineered Hog1 serine/threonine kinaseChemogenetic tool for studying Hog1 signaling, cell cycle arrest, and gene expression. acs.orgnih.gov

Modulation of Signal Transduction Pathways for Research Purposes

Derivatives of the this compound scaffold are valuable tools for modulating key signal transduction pathways, providing insights into their physiological and pathological roles. As discussed previously, pyrazolo[3,4-d]pyrimidine analogues potently inhibit the Src and MAPK signaling pathways. antibiotics-chemotherapy.ruvulcanchem.com The ability of these compounds to significantly inhibit signaling and induce apoptosis in tumor tissues has been confirmed through Western blot and immunohistochemical assays, underscoring their utility in cancer research. vulcanchem.com

The scaffold is also central to probes that modulate the JAK/STAT signaling pathway, which is implicated in numerous immune responses and malignancies. nih.gov Furthermore, research on an engineered Hog1 kinase using a specific phenylethynyl-pyrazolo-pyrimidine inhibitor has allowed for detailed studies of the Hog1 signaling cascade in response to stress. acs.orgnih.gov

In the context of neurotransmission, allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) built upon this scaffold have been shown to influence downstream signaling cascades. mdpi.comresearchgate.net For example, N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA) was found to be a biased positive allosteric modulator (PAM), showing greater cooperativity in pathways involving ERK1/2 phosphorylation and Ca²+ mobilization compared to those leading to IP₁ accumulation. mdpi.comresearchgate.net This demonstrates how these chemical probes can be used to dissect the biased signaling of G-protein coupled receptors.

Chemical Probes for Receptor Binding Studies (e.g., mGluR5 allosteric modulators)

The this compound framework is a cornerstone in the development of chemical probes for studying receptor binding, particularly for the metabotropic glutamate receptor 5 (mGluR5). acs.org mGluR5 is a key target in the central nervous system, and allosteric modulators offer a sophisticated way to fine-tune its activity.

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA), a close analogue of the core compound, has been extensively used as a tool compound to investigate the pharmacology of mGluR5. mdpi.comresearchgate.netacs.org It functions as a positive allosteric modulator (PAM), meaning it binds to a site distinct from the primary glutamate binding site and enhances the receptor's response to glutamate. acs.orgmdpi.com

Research has shown that slight structural modifications to the 5-(phenylethynyl)pyrimidine (B1621677) scaffold can dramatically alter its pharmacological activity, creating a "molecular switch". researchgate.netacs.org This has allowed for the rational design of a spectrum of chemical probes from a single chemical class, including:

Positive Allosteric Modulators (PAMs): These compounds potentiate the receptor's function.

Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's function.

Partial Antagonists: These compounds elicit a submaximal response. mdpi.com

The ability to generate PAMs, NAMs, and partial antagonists from the same scaffold makes these compounds invaluable for receptor binding studies and for understanding the structural basis of allosteric modulation. researchgate.netmdpi.com

Table 2: Modulation of mGluR5 by Phenylethynyl-Pyrimidine Analogues
Compound TypeExample / ModificationPharmacological EffectSource(s)
Positive Allosteric Modulator (PAM)N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)Enhances mGluR5 response to glutamate; used to study signaling bias. mdpi.comresearchgate.netacs.org
Negative Allosteric Modulator (NAM) / Full AntagonistIncorporation of a 3-methyl group on the distal phenyl ring.Inhibits mGluR5 activity. mdpi.com
Partial AntagonistUnsubstituted distal phenyl ring on a 5-(phenethynyl)pyrimidine scaffold.Produces a partial response, acting as a partial antagonist. mdpi.com

Investigations into Antimycobacterial Properties of Analogues

The pyrimidine nucleus is a recognized scaffold in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. antibiotics-chemotherapy.ru Research has shown that analogues of this compound possess significant antimycobacterial properties.

A key study investigated a series of 4-amino-5-alkynylpyrimidine-2(1H)-ones and found that 4-amino-5-(2-phenylethynyl)pyrimidine-2(1H)-one displayed potent in vitro activity against both Mycobacterium bovis and Mycobacterium tuberculosis. mdpi.com This compound also demonstrated promising efficacy in mice infected with M. tuberculosis, highlighting its potential. mdpi.com Notably, this analogue exhibited a synergistic interaction with the first-line anti-tuberculosis drug isoniazid, suggesting its potential in combination therapies. mdpi.com

Applications in Materials Science Research

The electronic and structural characteristics of the this compound scaffold make it an attractive component for the construction of advanced organic materials with tailored photophysical properties.

Design of Fluorescent and Luminescent Materials

The combination of the electron-accepting (π-deficient) pyrimidine ring and the electron-donating (π-rich) phenylethynyl system creates a classic push-pull chromophore. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for generating fluorescence and luminescence.

While direct studies on the fluorescence of this compound itself are limited, numerous studies on closely related analogues demonstrate the principle. A series of pyrimidine-containing linear molecules based on a 1,4-bis(phenylethynyl)benzene (B159325) backbone were synthesized to study how the pyrimidine moiety influences crystal packing and photophysical properties. nih.gov This work highlights the utility of the phenylethynyl-pyrimidine combination in crystal engineering for materials with intriguing optical characteristics. nih.gov

Similarly, related heterocyclic systems that incorporate the phenylethynyl group are known to be highly luminescent. For instance, 2,6,8-triaryl-4-(phenylethynyl)quinazolines exhibit intense emission spectra attributed to π-electron delocalization through the conjugated bridge. acs.org The fluorescence of these molecules is sensitive to solvent polarity, a hallmark of ICT states. acs.org Likewise, 7-phenylethynylimidazo[4,5-b]pyridine was found to be fluorescent, with the extended conjugation provided by the phenylethynyl group being essential for its emissive properties. nih.gov

Furthermore, studies on 4,6-diarylpyrimidin-2-amines show that the 2-aminopyrimidine (B69317) core is an excellent platform for building fluorophores. By modifying the aryl groups at the 4 and 6 positions, the optical properties can be tuned, with some derivatives achieving high fluorescence quantum yields in both solution and thin-film states. These findings collectively suggest that the this compound scaffold is a highly promising platform for designing novel fluorescent probes and luminescent materials for a range of applications, including optoelectronics. researchgate.net

Development of Organic Semiconductors and Light-Emitting Materials

The quest for new organic semiconductors (OSCs) and light-emitting materials is driven by their potential in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics. mdpi.com The this compound core is a promising candidate for these applications due to the distinct electronic roles of its constituent parts. The pyrimidine ring is electron-deficient, making it an effective electron-accepting moiety, while the 2-amino group is an electron donor. This intramolecular donor-acceptor structure, connected by the rigid, π-conjugated phenylethynyl bridge, is a key design principle for tuning the electronic and photophysical properties of organic materials. acs.orglsu.edu

Research on analogous structures provides insight into the potential of this scaffold. For instance, theoretical studies on 1,4-bis(phenylethynyl)benzene derivatives, which share the phenylethynyl core, have been used to screen for p-type, n-type, or ambipolar semiconductor behavior by calculating properties like ionization potential, electron affinity, and reorganization energy. acs.orgresearchgate.net The introduction of different aromatic rings and donor/acceptor substituents allows for systematic tuning of these electronic properties. acs.org Similarly, the functionalization of the this compound scaffold, for example by modifying the phenyl ring or the amine group, could precisely control the frontier molecular orbital (HOMO/LUMO) energy levels, thereby optimizing charge injection and transport properties. researchgate.net

In the context of light-emitting materials, the rigid and linear nature of the phenylethynyl linker helps to prevent non-radiative decay pathways by restricting intramolecular motion, which can lead to higher fluorescence quantum yields in the solid state. lsu.edu The incorporation of pyrimidine, an electron-accepting unit, into π-conjugated systems has been shown to improve color stability and assist in creating robust blue emissive layers for OLEDs. lsu.edu The combination of a donor (amine) and acceptor (pyrimidine) within the same molecule can facilitate intramolecular charge transfer (ICT), a mechanism often employed in fluorescent probes and OLED emitters. The photophysical properties of such systems are highly dependent on the specific arrangement and electronic character of the donor and acceptor groups. acs.org

Below is a table summarizing key electronic properties for analogous organic semiconductor materials, illustrating the range of characteristics that could be targeted through derivatives of the this compound scaffold.

Compound FamilyKey FeaturePotential ApplicationRelevant Properties
1,4-Bis(phenylethynyl)benzene DerivativesExtended π-conjugation via phenylethynyl unitsOrganic Field-Effect Transistors (OFETs)Tunable HOMO/LUMO levels, potential for p-type, n-type, or ambipolar behavior. acs.orgresearchgate.net
Pyrene-Pyrimidine ConjugatesCombination of emissive pyrene (B120774) and electron-accepting pyrimidineOrganic Light-Emitting Diodes (OLEDs)Improved color stability, reduced aggregation-caused quenching, blue emission. lsu.edu
Pentacene DerivativesFunctionalization of a known OSC with silylethyne groupsSolution-Processable TransistorsEnhanced solubility and stability, high charge carrier mobility. sigmaaldrich.com
Carbazole-Thiophene DerivativesDonor-acceptor structureLight-Emitting MaterialsHigh fluorescence quantum yields (up to 74% in certain solvents). researchgate.net

Research into Liquid Crystalline Materials

The development of liquid crystals (LCs) is highly dependent on molecular geometry and intermolecular forces. Molecules that are rigid, rod-shaped, and possess a significant dipole moment are prime candidates for exhibiting mesophases. The this compound structure inherently possesses these characteristics. The phenylethynyl group provides a rigid, linear core, which is a fundamental requirement for the formation of ordered, anisotropic liquid crystalline phases. researchgate.net

The pyrimidine ring is a particularly valuable component in the design of liquid crystals. Research on phenyl pyrimidine-based materials has shown that incorporating a pyrimidine moiety can significantly increase the molecular dipole moment compared to analogous phenyl structures. rsc.org This enhancement of the dipole moment strengthens intermolecular interactions, which can lead to the stabilization of various mesophases, including nematic and smectic phases, often at different temperature ranges. rsc.orgtandfonline.com Studies on diverse heterocyclic LCs confirm that the choice of the heterocyclic core (e.g., pyrimidine, pyrazole, isoxazole) has a profound impact on the transition temperatures and the type of mesophase observed. tandfonline.comwhiterose.ac.uk For example, some pyrimidine derivatives are known to exhibit smectic C and A phases rather than nematic phases. whiterose.ac.uk

Furthermore, research on quinoline-based liquid crystals containing a phenylethynyl group demonstrated that molecular length is a critical factor for inducing nematic behavior. researchgate.net The extended, linear shape of the this compound scaffold is therefore highly conducive to the formation of such phases. By synthesizing derivatives with varying alkyl or alkoxy chains attached to the phenyl ring or amine group, researchers can systematically tune the transition temperatures and potentially induce a wider range of mesophases.

The table below presents transition temperature data for several pyrimidine-containing liquid crystals, highlighting the influence of molecular structure on mesomorphic behavior.

Compound Structure (Core Fragment)Phase Transitions (°C)Mesophase Type(s)Reference
5-n-hexyl-2-(4-n-hexyloxyphenyl)pyrimidineCr 49 N 119 INematic tandfonline.com
2-(4-Cyanophenyl)-5-hexylpyrimidineCr 84 N 134 INematic tandfonline.com
N-amino 1,2,4-triazole (B32235) core with hexyloxybenzeneCr 123.6 SmC 134.7 SmA 152.4 ISmectic A, Smectic C whiterose.ac.uk
Pyrimidine core with hexyloxybenzeneCr 106.3 SmC 118.8 SmA 120.3 ISmectic A, Smectic C whiterose.ac.uk
Phenylpyrimidine with nitrile terminal groupCr → SmA → N → INematic, Smectic A rsc.org

Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic Liquid

Role in Catalysis Research within Organic Synthesis

The this compound scaffold is intrinsically linked to catalysis, both as a product of catalytic reactions and as a substrate for further transformations. The key structural feature, the carbon-carbon triple bond of the phenylethynyl group, is most commonly installed using transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. beilstein-journals.org This reaction typically involves the coupling of a terminal alkyne (like phenylacetylene) with an aryl or heteroaryl halide (such as 2-amino-4-chloropyrimidine) in the presence of a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org

Research has demonstrated the efficiency of using systems like Pd/C–Cu or Pd(PPh₃)₂Cl₂/CuI for coupling alkynes to pyrimidine and thieno[2,3-d]pyrimidine (B153573) cores. beilstein-journals.org The synthesis of related structures, such as 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, also relies heavily on such palladium-catalyzed cross-coupling methodologies. acs.org Therefore, the synthesis of the this compound core itself serves as an important application and benchmark for the development of new and more efficient catalytic systems for C-C bond formation on heterocyclic scaffolds.

Beyond its synthesis, the scaffold is a valuable building block for further catalytic diversification. The alkyne moiety is a versatile functional group that can participate in a wide array of subsequent reactions. beilstein-journals.org For instance, it can undergo:

Catalytic hydrogenation to produce the corresponding styrenyl or ethyl-linked structures, allowing for the fine-tuning of conformational flexibility and electronic conjugation.

Cycloaddition reactions , such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach other molecular fragments.

Oxidation , which can transform the alkyne into a 1,2-diketone, a key intermediate for the synthesis of other heterocyclic systems like pyrimidinyl-substituted imidazoles. google.com

The pyrimidine ring and amine group also offer sites for catalytic modification, such as Buchwald-Hartwig amination or other cross-coupling reactions, further expanding the molecular diversity that can be achieved from this central scaffold.

Use of Isotopic Labeling for Mechanistic and Kinetic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms, study kinetic isotope effects, and trace the metabolic fate of molecules. nih.gov The this compound structure offers multiple sites where isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated to probe specific chemical processes.

While direct studies on the isotopic labeling of this specific molecule are not prevalent, the principles of its application are well-established. rug.nl Potential labeling strategies and their applications include:

Deuterium Labeling (²H): The two hydrogen atoms on the 2-amino group can be readily exchanged for deuterium by treatment with a deuterated solvent like D₂O or CH₃OD. The resulting deuterated compound, 4-(phenylethynyl)pyrimidin-2-N,N-d₂-amine, could be used to study proton transfer kinetics or to determine the involvement of the amine protons in reaction mechanisms or hydrogen bonding interactions.

Carbon-13 Labeling (¹³C): Specific carbon atoms within the scaffold can be replaced with ¹³C. For example, a Sonogashira coupling reaction could be performed using phenylacetylene (B144264) labeled with ¹³C at one of the alkyne carbons. The resulting ¹³C-labeled this compound would allow researchers to follow the fate of these specific carbon atoms through subsequent reactions using ¹³C NMR spectroscopy. This is invaluable for confirming reaction pathways and identifying rearrangement products.

Nitrogen-15 Labeling (¹⁵N): The nitrogen atoms in the pyrimidine ring or the amine group can be labeled with ¹⁵N. This would require starting the synthesis with a ¹⁵N-enriched precursor, such as labeled guanidine (B92328) for the construction of the pyrimidine ring. ¹⁵N labeling is particularly useful for studying coordination chemistry or enzymatic interactions where the nitrogen atoms are directly involved.

The use of multicomponent reactions (MCRs) and late-stage functionalization are modern approaches that facilitate the efficient incorporation of isotopes, including positron-emitting isotopes like fluorine-18 (B77423) for PET imaging. rug.nl A synthetic route to this compound could be designed to introduce an isotope in the final step to maximize radiochemical yield, making its derivatives potential candidates for radiopharmaceutical development. rug.nl

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often not environmentally friendly. rasayanjournal.co.in The future of synthesizing 4-(phenylethynyl)pyrimidin-2-amine and its analogs lies in the adoption of green chemistry principles. nih.govbenthamdirect.com Researchers are increasingly focusing on developing novel and sustainable synthetic methodologies that offer higher yields, reduced waste, and safer reaction conditions. rasayanjournal.co.in

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasonic waves provides an alternative energy source for chemical reactions, often leading to improved efficiency. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which is an efficient and atom-economical approach. jmaterenvironsci.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and potential environmental hazards. nih.gov

Green Catalysts: The development and use of recyclable and non-toxic catalysts are central to sustainable synthesis. nih.gov

These green chemistry approaches are not only environmentally conscious but also offer economic benefits through reduced energy consumption and simplified purification processes. rasayanjournal.co.in

Exploration of Unconventional Reactivity and Transformations

The phenylethynyl group in this compound offers a wealth of opportunities for exploring unconventional reactivity and chemical transformations. The triple bond is a key functional group that can participate in a variety of reactions. ontosight.ai

Future research is likely to focus on:

Cycloaddition Reactions: The alkyne moiety can readily undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct complex heterocyclic systems. nih.govmdpi.com

Rearrangements: Under specific conditions, the pyrimidine scaffold can undergo unexpected rearrangements, leading to the formation of novel heterocyclic structures like imidazo[1,5-a]pyrimidines. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Sonogashira coupling are instrumental in constructing the core structure and can be further exploited to introduce diverse substituents. google.comresearchgate.net

Substituent Effects: Investigating how different substituents on the phenyl ring influence the reactivity of the ethynyl (B1212043) group can lead to a more predictable and controlled synthesis of derivatives. researchgate.net

A deeper understanding of these transformations will enable the synthesis of a wider array of derivatives with tailored properties.

Advanced Functional Material Design Based on the Scaffold

The conjugated system formed by the pyrimidine ring and the phenylethynyl group gives this compound and its derivatives interesting photophysical properties, making them promising candidates for advanced functional materials. acs.orgscispace.com

Emerging research in this area includes:

Organogels: Derivatives of this scaffold have shown the ability to form stable organogels, which have potential applications in areas like sensing and controlled release. acs.org

Liquid Crystals: Some related compounds exhibit liquid crystalline properties over a broad temperature range, which is valuable for display technologies. acs.org

Luminescent Materials: The inherent fluorescence of these molecules can be tuned through chemical modification, leading to the development of materials for light-emitting devices and fluorescent sensors. acs.orgmdpi.com

The design of new materials will involve a synergistic approach, combining synthetic chemistry with materials science to create substances with specific optical, electronic, and self-assembly properties.

Integration with High-Throughput Screening in Academic Research for Structure-Property Discovery

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for specific properties. mdpi.comnih.gov In the context of this compound, HTS can accelerate the discovery of new derivatives with desired biological activities or material properties. nih.govfigshare.com

Future academic research will likely involve:

Library Synthesis: The development of efficient synthetic routes will facilitate the creation of large and diverse libraries of this compound analogs. mdpi.comupenn.edu

Structure-Activity Relationship (SAR) Studies: HTS can be used to quickly screen these libraries and identify key structural features that are responsible for a particular activity. nih.govacs.orgresearchgate.net This information is crucial for the rational design of more potent and selective compounds. rsc.org

Target Identification: For compounds with interesting biological profiles, HTS can help to identify their molecular targets, providing insights into their mechanism of action. nih.gov

The integration of HTS with traditional chemical research will undoubtedly streamline the process of discovering and optimizing new functional molecules based on the this compound scaffold.

Multidisciplinary Research Collaborations for Comprehensive Characterization and Application Exploration

The full potential of this compound and its derivatives can only be realized through multidisciplinary collaborations. wisdomlib.orgnih.govnih.gov

Effective research in this area will require the combined expertise of:

Synthetic Chemists: To design and synthesize novel derivatives. rsc.orgnih.gov

Computational Chemists: To model the properties of these molecules and predict their behavior. mdpi.com

Biologists and Pharmacologists: To evaluate the biological activity of new compounds. wisdomlib.org

Materials Scientists: To characterize the physical and material properties of these molecules. acs.org

Such collaborations will enable a comprehensive understanding of the structure-property relationships of these compounds and pave the way for their application in diverse fields, from medicine to materials science.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(Phenylethynyl)pyrimidin-2-amine derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (e.g., (E)-1-(substituted phenyl)-3-arylprop-2-en-1-ones) with guanidine nitrate in ethanol under reflux. For example:

  • A mixture of substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and aqueous NaOH (10%) in ethanol is refluxed for 2–6 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) yields products with 7–24% efficiency depending on substituents .
    • Optimization : Key parameters include:
  • Base choice : Lithium hydroxide or sodium hydroxide affects reaction kinetics and byproduct formation .
  • Reaction time : Extended reflux (≥6 hours) improves yield but risks decomposition of sensitive groups.
  • Workup : Ice-cold water precipitation minimizes impurities .

Q. How are this compound derivatives characterized structurally?

  • Techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns. For example, aromatic protons in 4-(2',4'-difluorobiphenyl) derivatives show splitting due to fluorine coupling .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C12_{12}H10_{10}N4_4 at 210.235 Da ).
  • X-ray crystallography : Used sparingly due to crystallization challenges but provides definitive conformation data (e.g., dihedral angles between pyrimidine and aryl groups) .

Q. What preliminary biological screening methods are used for these compounds?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity in this compound derivatives?

  • SAR Insights :

  • Fluorine : Electron-withdrawing groups (e.g., 2',4'-difluorobiphenyl in 5a) enhance antibacterial potency by improving membrane penetration and target binding .
  • Morpholine substituents : Increase solubility and modulate kinase inhibition (e.g., CDK2 inhibition via H-bonding with morpholine oxygen) .
    • Data : Derivatives with 4-morpholinophenyl groups show 2–3-fold higher activity against leukemia cells compared to non-substituted analogs .

Q. What computational approaches are used to predict target interactions?

  • Docking studies : AutoDock or Schrödinger Suite models binding to enzymes (e.g., CDK2, HMRGX1 receptor). For example:

  • 4-(2,6-difluorophenoxy) derivatives exhibit strong π-π stacking with Phe82 in CDK2, correlating with anti-proliferative activity .
    • 3D-QSAR : CoMFA/CoMSIA models optimize steric/electrostatic properties for improved receptor affinity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in antimicrobial MIC values may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls).
  • Assay conditions : Adjust inoculum size or media composition (e.g., cation-adjusted Mueller-Hinton broth for reproducibility) .
    • Statistical validation : Meta-analysis with fixed/random effects models to account for inter-study variability .

Q. What strategies mitigate low synthetic yields in complex derivatives?

  • Catalysis : Transition metal catalysts (e.g., Pd/Cu for Sonogashira coupling) improve phenylethynyl group incorporation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 15–20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.